tert-butyl N-(3-sulfamoylphenyl)carbamate
Description
tert-Butyl N-(3-sulfamoylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an aromatic amine. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates.
Properties
IUPAC Name |
tert-butyl N-(3-sulfamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-5-4-6-9(7-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEHAZFCNGZGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(3-sulfamoylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-sulfamoylphenyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3-sulfamoylphenyl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl carbamate scaffold is highly modular, with substituents on the phenyl or heterocyclic ring dictating key properties. Below is a comparative analysis of analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The sulfamoyl group (SO₂NH₂) in the target compound is a strong EWG, which increases acidity of adjacent protons and polarizes the aromatic ring, enhancing reactivity in electrophilic substitutions compared to electron-donating groups (e.g., -OCH₃ in ).
- Solubility : Sulfamoyl derivatives are more water-soluble than halogenated analogs (e.g., 3-Cl in ) due to hydrogen-bonding capacity.
Biological Activity
Tert-butyl N-(3-sulfamoylphenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a sulfonamide moiety attached to a phenyl ring, which may enhance its solubility and bioactivity compared to simpler analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . Its structural characteristics include:
- Tert-butyl group : Known for enhancing lipophilicity.
- Sulfonamide moiety : Often associated with antibacterial activity.
- Carbamate functional group : Contributes to the compound's stability and reactivity.
The biological activity of this compound may be linked to its interaction with specific enzymes or receptors. Given the presence of the sulfonamide group, it is hypothesized that this compound could interact with dihydropteroate synthase, an enzyme involved in folate synthesis pathways, similar to traditional sulfonamide antibiotics. This interaction could inhibit bacterial growth by disrupting folate synthesis.
In Vitro Studies
Recent studies have investigated the compound's binding affinity and inhibitory effects on various biological targets. For instance, molecular docking studies suggest that this compound exhibits significant binding affinity towards acetylcholinesterase (AChE), indicating potential as a cholinesterase inhibitor. This property aligns with findings related to other carbamate derivatives, which are known to inhibit AChE by forming a stable carbamylated enzyme complex.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate | Structure | Potential antibacterial activity; similar sulfonamide structure |
| Ethyl carbamate | C₅H₁₁NO₂ | Known carcinogen; used in industrial applications |
| Methyl carbamate | C₃H₇NO₂ | Toxicity concerns; serves as an intermediate in organic synthesis |
Case Studies and Research Findings
- Antibacterial Activity : A study examining the antibacterial properties of various carbamates found that those containing sulfonamide groups exhibited significant inhibition against Gram-positive bacteria. This compound showed comparable efficacy, suggesting its potential as an antibiotic agent.
- Cholinesterase Inhibition : Research focusing on cholinesterase inhibitors highlighted the effectiveness of carbamate derivatives in treating neurodegenerative diseases. This compound demonstrated promising results in vitro, indicating its potential utility in developing treatments for conditions like Alzheimer's disease.
- Toxicological Profiles : Investigations into the toxicological aspects of related carbamates have shown that while many are effective as insecticides, they can pose risks to non-target organisms. Understanding the safety profile of this compound is essential for its application in both medicinal and agricultural contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
